molecular formula C11H13NOS B2460019 N-(2-Thiophen-3-ylpropyl)but-2-ynamide CAS No. 2411237-28-8

N-(2-Thiophen-3-ylpropyl)but-2-ynamide

Cat. No.: B2460019
CAS No.: 2411237-28-8
M. Wt: 207.29
InChI Key: JTAWBONDBOEJHC-UHFFFAOYSA-N
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Description

N-(2-Thiophen-3-ylpropyl)but-2-ynamide is a synthetic organic compound characterized by a thiophene ring (substituted at the 3-position), a propyl linker, and a but-2-ynamide functional group. The but-2-ynamide moiety contains a terminal alkyne (C≡C bond), which confers unique reactivity, such as participation in cycloaddition reactions (e.g., Huisgen click chemistry) . This structural combination makes the compound of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

N-(2-thiophen-3-ylpropyl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOS/c1-3-4-11(13)12-7-9(2)10-5-6-14-8-10/h5-6,8-9H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAWBONDBOEJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NCC(C)C1=CSC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Thiophen-3-ylpropyl)but-2-ynamide typically involves the coupling of a thiophene derivative with an ynamide precursor. One common method is the condensation reaction between a thiophene-containing aldehyde and an ynamide under basic conditions. The reaction is often carried out in the presence of a base such as potassium tert-butoxide and a solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: N-(2-Thiophen-3-ylpropyl)but-2-ynamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-Thiophen-3-ylpropyl)but-2-ynamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including heterocycles and polymers.

    Biology: The compound’s derivatives have shown potential as bioactive molecules with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: It is utilized in the production of organic semiconductors and materials for electronic devices

Mechanism of Action

The mechanism of action of N-(2-Thiophen-3-ylpropyl)but-2-ynamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Core Structural Features

A comparative analysis of key analogs is presented below:

Compound Name Core Structure Features Key Substituents/Functional Groups Reference
N-(2-Thiophen-3-ylpropyl)but-2-ynamide Thiophene (3-position), propyl linker, but-2-ynamide Terminal alkyne, thiophene Target Compound
N-[(1R)-1-(3-Methylbenzothiophen-2-yl)ethyl]but-2-ynamide Benzothiophene (methyl at 3-position), ethyl linker, but-2-ynamide Benzothiophene, chiral center
(2E)-N-[3-hydroxy-3-(thiophen-3-yl)propyl]-3-phenylprop-2-enamide Thiophene (3-position), hydroxypropyl linker, α,β-unsaturated amide Conjugated enamide, hydroxyl group
N-(3-cyanothiophen-2-yl)benzamide Thiophene (2-position, cyano), benzamide Cyano group, benzamide
N-(2-(3-chlorophenyl)propyl)cyclopentanecarboxamide Cyclopentane carboxamide, 3-chlorophenyl, propyl linker Chlorophenyl, rigid carbocycle

Key Observations :

  • Substitution Position on Thiophene : The target compound’s thiophene is substituted at the 3-position, unlike analogs in and , which have substitutions at the 2-position or fused benzothiophene systems. This affects electronic properties and steric interactions.
  • Alkyne vs. Enamide : The terminal alkyne in the target compound contrasts with α,β-unsaturated enamides (e.g., ), which are more planar and conjugated.
  • Chirality : Compounds like introduce stereochemical complexity, absent in the target compound.

Reactivity Profiles

  • Alkyne Reactivity: The but-2-ynamide group enables click chemistry or Sonogashira couplings, unlike saturated or enamide-containing analogs .
  • Thiophene Stability: Thiophene’s aromaticity enhances stability compared to non-aromatic heterocycles (e.g., tetrahydrofuran in ).

Physicochemical Properties

  • Solubility : The alkyne and amide groups may reduce solubility in aqueous media compared to hydroxylated analogs (e.g., ).
  • Stability : The alkyne is prone to oxidation but stabilized by the electron-withdrawing amide group.

Q & A

Q. What protocols standardize uncertainty quantification in analytical data (e.g., mass spectrometry)?

  • Methodological Answer : Adopt the NTA community’s guidelines for performance metrics: report relative standard deviation (RSD) for replicate measurements and use certified reference materials (CRMs) for instrument calibration. For MALDI-MS, matrix selection (e.g., DHB vs. CHCA) and laser intensity must be optimized to minimize fragmentation .

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